2-Hydroxy-2-(1-methyl-3-indolyl)acetic Acid
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Overview
Description
2-hydroxy-2-(1-methyl-1H-indol-3-yl)acetic acid is an organic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole ring, which is a common structural motif in many natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-2-(1-methyl-1H-indol-3-yl)acetic acid typically involves the reaction of indole derivatives with appropriate reagents. One common method involves the condensation of indole with glyoxylic acid under acidic conditions, followed by methylation . Another approach includes the use of indole-3-acetic acid as a starting material, which undergoes hydroxylation and methylation to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-2-(1-methyl-1H-indol-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce halogenated or nitrated derivatives .
Scientific Research Applications
2-hydroxy-2-(1-methyl-1H-indol-3-yl)acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-hydroxy-2-(1-methyl-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells . The compound’s hydroxyl and acetic acid groups also contribute to its reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A well-known plant hormone involved in growth and development.
5-methoxy-2-methyl-3-indoleacetic acid: A derivative with similar structural features and biological activities.
1-benzyl-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid: Another indole derivative with potential therapeutic applications.
Uniqueness
2-hydroxy-2-(1-methyl-1H-indol-3-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxyl group at the 2-position and the methyl group at the 1-position of the indole ring differentiates it from other similar compounds and influences its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C11H11NO3 |
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Molecular Weight |
205.21 g/mol |
IUPAC Name |
2-hydroxy-2-(1-methylindol-3-yl)acetic acid |
InChI |
InChI=1S/C11H11NO3/c1-12-6-8(10(13)11(14)15)7-4-2-3-5-9(7)12/h2-6,10,13H,1H3,(H,14,15) |
InChI Key |
WGHFZSINUKQKHC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(C(=O)O)O |
Origin of Product |
United States |
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